A Technical Guide to 5-(2-Methylphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 5-(2-Methylphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This document provides an in-depth technical overview of 5-(2-Methylphenyl)cyclohexane-1,3-dione, a key organic intermediate. Its Chemical Abstracts Service (CAS) number is 239132-47-9 . We will explore its fundamental physicochemical properties, delve into established and putative synthetic pathways with mechanistic considerations, and critically evaluate its role as a versatile scaffold in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of the cyclohexane-1,3-dione core for the synthesis of novel therapeutic agents. Particular emphasis is placed on the derivatization potential and its application in generating libraries of bioactive molecules, including kinase inhibitors and anticancer compounds.
Core Compound Identification and Properties
5-(2-Methylphenyl)cyclohexane-1,3-dione, also known as 5-(o-tolyl)cyclohexane-1,3-dione, belongs to the class of 5-arylcyclohexanediones. This class of molecules is of significant interest due to the inherent reactivity of the 1,3-dione system, which serves as a powerful handle for a wide array of organic transformations. The presence of the 2-methylphenyl substituent provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of its derivatives.
Physicochemical Characteristics
The fundamental properties of the title compound are summarized below. These data are critical for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 239132-47-9 | |
| Molecular Formula | C₁₃H₁₄O₂ | |
| Molecular Weight | 202.25 g/mol | [1] |
| Synonyms | 5-(2-methylphenyl)-1,3-cyclohexanedione, 5-(o-tolyl)cyclohexane-1,3-dione | |
| Appearance | Typically a solid at room temperature (by class) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved via a Michael addition reaction. This approach is favored due to the high reactivity of the enolate of cyclohexane-1,3-dione (or its derivatives), which readily acts as a nucleophile towards an appropriate α,β-unsaturated Michael acceptor.
Generalized Synthetic Protocol
A plausible and efficient route to 5-(2-Methylphenyl)cyclohexane-1,3-dione involves the reaction of cyclohexane-1,3-dione with a suitable ortho-tolyl-substituted Michael acceptor under basic conditions. The parent cyclohexane-1,3-dione itself can be synthesized via the semi-hydrogenation of resorcinol[3][4].
Step-by-Step Methodology:
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Enolate Formation: To a solution of cyclohexane-1,3-dione in a suitable aprotic solvent (e.g., Toluene), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the corresponding enolate[5]. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.
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Michael Addition: An appropriate Michael acceptor, such as an ortho-methyl-substituted cinnamate ester or vinyl ketone, is added dropwise to the enolate solution. The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up and Cyclization: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl). This step serves to neutralize the base and promote the hydrolysis of any ester intermediates and subsequent intramolecular cyclization/condensation to form the dione ring.
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Purification: The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by column chromatography on silica gel or recrystallization[6].
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, emphasizing the key transformations from readily available starting materials to the final product.
Caption: Generalized synthetic pathway to 5-(2-Methylphenyl)cyclohexane-1,3-dione.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-(2-Methylphenyl)cyclohexane-1,3-dione stems from the versatile chemistry of the dione moiety. This versatility is primarily governed by two features: keto-enol tautomerism and the acidity of the C2-methylene protons.
Keto-Enol Tautomerism
In solution, cyclohexane-1,3-dione and its derivatives exist predominantly as the enol tautomer[3]. This equilibrium is crucial as it dictates the nucleophilic character of the molecule and is the basis for many derivatization reactions, such as O-alkylation.
Caption: Keto-enol tautomerism in the cyclohexane-1,3-dione core.
C2-Acylation and Alkylation
The methylene group at the C2 position, flanked by two carbonyl groups, is highly acidic. Deprotonation yields a stabilized enolate that can readily react with various electrophiles. This allows for the straightforward introduction of acyl, alkyl, and other functional groups, a common strategy for generating compound libraries for high-throughput screening. A general method for acylation involves using a carboxylic acid with dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP)[6].
Applications in Drug Discovery and Agrochemicals
The cyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, serving as the core for numerous biologically active molecules[7].
Anticancer and Kinase Inhibition
Derivatives of cyclohexane-1,3-dione have demonstrated significant potential as anticancer agents[8]. The core structure is a versatile precursor for synthesizing complex heterocyclic systems known to possess biological activity[9]. Specifically, these scaffolds have been used to develop inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., c-Met, VEGFR-2, EGFR), which are often dysregulated in various cancers[8][10]. The structural variations enabled by the dione's reactivity allow for the optimization of potency and selectivity against specific kinase targets. In vitro studies have confirmed that small molecules derived from this core have the potential to become potent anticancer agents[8].
Herbicidal Activity
In the field of agrochemicals, certain 2-acyl-cyclohexane-1,3-dione derivatives are potent herbicides[6]. Their mechanism of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[6][11]. This enzyme is critical in the plant's biosynthetic pathway for plastoquinone and tocopherol. Inhibition leads to a bleaching effect and ultimately plant death. The principles of designing HPPD inhibitors often overlap with drug design strategies, focusing on specific enzyme-active site interactions.
Precursor for Heterocycle Synthesis
The dione is an invaluable building block for synthesizing a wide array of nitrogen- and oxygen-containing heterocycles[7][9]. By reacting with reagents like aldehydes, malononitrile, amines, and chalcones, complex structures such as pyrans, pyridines, pyrazoles, and quinolines can be constructed[7][8]. These heterocyclic motifs are central to the structure of many approved drugs, making 5-(2-Methylphenyl)cyclohexane-1,3-dione a valuable starting material for discovery campaigns.
Analytical Characterization
The structural elucidation and purity assessment of 5-(2-Methylphenyl)cyclohexane-1,3-dione and its derivatives rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments[5]. The enolic proton typically gives a characteristic signal in the ¹H NMR spectrum.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight[5]. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze reaction products and derivatives[12][13].
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Chromatography: TLC is used for reaction monitoring, while column chromatography is the primary method for purification[5]. High-Performance Liquid Chromatography (HPLC) is used for purity analysis.
Conclusion
5-(2-Methylphenyl)cyclohexane-1,3-dione (CAS: 239132-47-9) is more than a simple organic molecule; it is a highly versatile and powerful platform for chemical innovation. Its well-defined reactivity, centered on its keto-enol tautomerism and the acidity of its C2 position, provides chemists with reliable and adaptable methods for constructing complex molecular architectures. The demonstrated success of the cyclohexane-1,3-dione core in producing potent anticancer, anti-inflammatory, and herbicidal agents underscores its significance[6][8][9]. For researchers in drug discovery and development, this compound represents a valuable starting point for generating novel chemical entities with finely-tuned biological activities.
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Cantrell, C.L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available from: [Link]
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